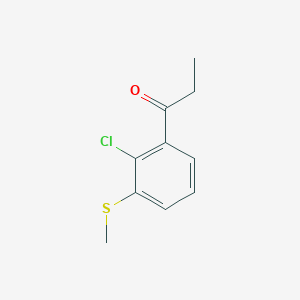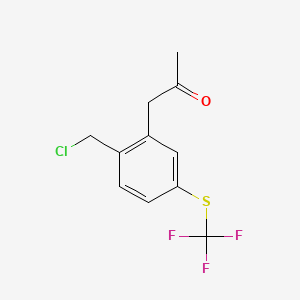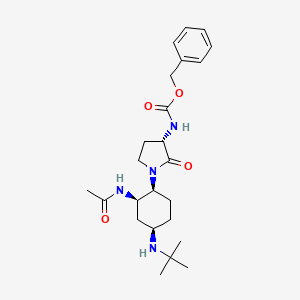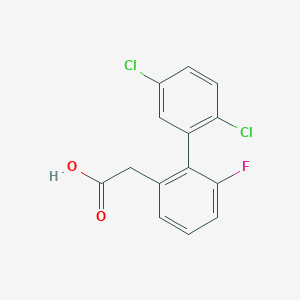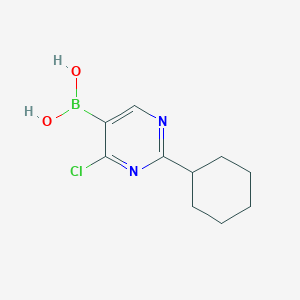
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro group and a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, and substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl groups on enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuned control over biological processes .
Comparación Con Compuestos Similares
- 2-Chloro-4-pyridinylboronic acid
- 2-Chloropyridine-3-boronic acid
- Phenylboronic acid
Comparison: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chloro group and a cyclohexyl group on the pyrimidine ring. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other boronic acids .
Propiedades
Fórmula molecular |
C10H14BClN2O2 |
|---|---|
Peso molecular |
240.50 g/mol |
Nombre IUPAC |
(4-chloro-2-cyclohexylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2 |
Clave InChI |
WUVFIRXNESONBW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


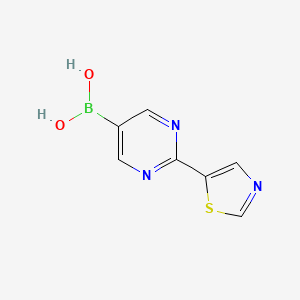
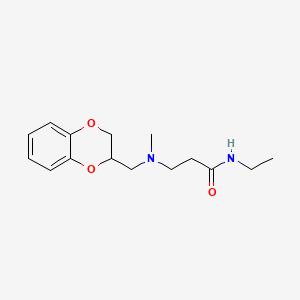
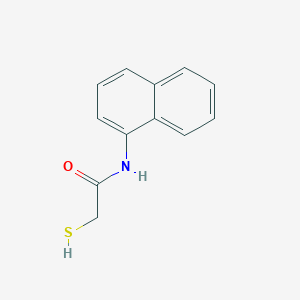
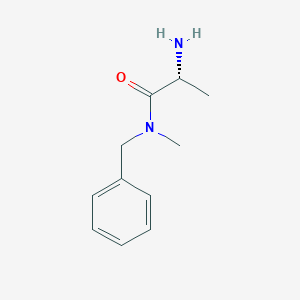
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
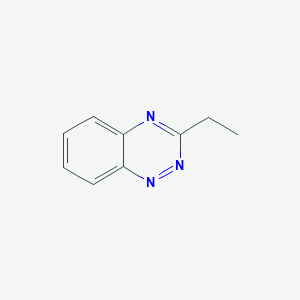
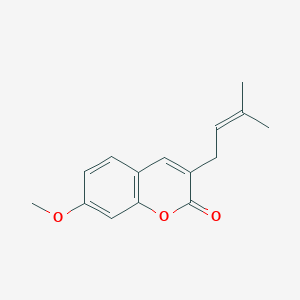


![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
